Cas no 2138214-03-4 (rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one)
![rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one structure](https://www.kuujia.com/scimg/cas/2138214-03-4x500.png)
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-713803
- rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one
- 2138214-03-4
-
- Inchi: 1S/C13H24N2O/c1-10(2)8-12(16)15-7-6-13(9-14)5-3-4-11(13)15/h10-11H,3-9,14H2,1-2H3/t11-,13-/m1/s1
- InChI Key: RWSODTFRYMLNTE-DGCLKSJQSA-N
- SMILES: O=C(CC(C)C)N1CC[C@@]2(CN)CCC[C@@H]12
Computed Properties
- Exact Mass: 224.188863393g/mol
- Monoisotopic Mass: 224.188863393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.3Ų
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-713803-5.0g |
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one |
2138214-03-4 | 95.0% | 5.0g |
$3273.0 | 2025-03-12 | |
Enamine | EN300-713803-0.25g |
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one |
2138214-03-4 | 95.0% | 0.25g |
$1038.0 | 2025-03-12 | |
Enamine | EN300-713803-0.5g |
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one |
2138214-03-4 | 95.0% | 0.5g |
$1084.0 | 2025-03-12 | |
Enamine | EN300-713803-1.0g |
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one |
2138214-03-4 | 95.0% | 1.0g |
$1129.0 | 2025-03-12 | |
Enamine | EN300-713803-10.0g |
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one |
2138214-03-4 | 95.0% | 10.0g |
$4852.0 | 2025-03-12 | |
Enamine | EN300-713803-0.1g |
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one |
2138214-03-4 | 95.0% | 0.1g |
$993.0 | 2025-03-12 | |
Enamine | EN300-713803-2.5g |
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one |
2138214-03-4 | 95.0% | 2.5g |
$2211.0 | 2025-03-12 | |
Enamine | EN300-713803-0.05g |
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one |
2138214-03-4 | 95.0% | 0.05g |
$948.0 | 2025-03-12 |
rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one Related Literature
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
Additional information on rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one
Professional Introduction to Rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one (CAS No. 2138214-03-4)
Rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one, identified by its CAS number 2138214-03-4, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in pharmaceutical development and as a key intermediate in synthetic chemistry.
The structural complexity of Rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one arises from its octahydrocyclopenta[b]pyrrol moiety, which is a fused heterocyclic system containing nitrogen. This particular scaffold is known for its versatility in biological interactions, making it a valuable candidate for drug discovery. The presence of an aminomethyl group at the 3a position further enhances its reactivity and potential utility in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The unique structural features of Rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one make it a promising candidate for investigating its pharmacological effects. Specifically, studies have suggested that this compound may interact with neurotransmitter systems, potentially offering insights into the treatment of conditions such as depression and anxiety.
The stereochemistry of the molecule, particularly the (3aR,6aR) configuration, is critical to its biological activity. Stereoisomers can exhibit vastly different pharmacological profiles due to differences in their spatial arrangement, which can significantly impact their binding affinity and efficacy. Research has demonstrated that the precise stereochemical configuration of heterocyclic compounds can influence their interaction with biological targets, making the study of stereoselective synthesis and analysis a crucial aspect of drug development.
The synthesis of Rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one presents unique challenges due to its complex architecture. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary techniques, are employed to achieve the desired stereochemical purity. These approaches not only highlight the advancements in synthetic chemistry but also underscore the importance of precision in constructing complex molecular frameworks.
Evidence from preclinical studies indicates that derivatives of octahydrocyclopenta[b]pyrrols exhibit promising pharmacological properties. For instance, modifications at the 3a position have been shown to enhance binding affinity to specific receptors. The incorporation of an aminomethyl group not only increases the molecular diversity but also opens up possibilities for further functionalization, allowing for the design of more tailored therapeutic agents.
The potential applications of Rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one extend beyond neurological disorders. Its structural motif is reminiscent of natural products known for their immunomodulatory and anti-inflammatory properties. Consequently, this compound may serve as a lead structure for developing novel therapeutics targeting autoimmune diseases and inflammatory conditions.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding interactions and optimize lead structures before experimental synthesis. These computational approaches are particularly valuable in understanding the relationship between molecular structure and biological activity, thereby accelerating the drug discovery process.
In conclusion, Rac-1-[(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-1-yl]-3-methylbutan-1-one (CAS No. 2138214-03-4) represents a significant advancement in chemical and biomedical research. Its complex structure, unique stereochemistry, and promising pharmacological properties make it a compelling subject for further investigation. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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